7-Bromo-1-benzothiophene-2-carbohydrazide

Medicinal Chemistry ADME Prediction Structure-Activity Relationship (SAR)

SAR studies demand precise bromine placement. Substituting the 7-bromo isomer with the 5-bromo analog introduces uncontrolled variables in LogP (2.27 vs 3.54) and cross-coupling reactivity, potentially invalidating results. 7-Bromo-1-benzothiophene-2-carbohydrazide provides a validated scaffold with confirmed anti-TB activity (MIC 0.91-2.83 μg/mL). • Regiochemically defined building block for Suzuki & Buchwald-Hartwig couplings. • Lower LogP enhances aqueous compatibility for cellular assays. • Consistent ≥95% purity ensures reproducible SAR data.

Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
CAS No. 1171927-51-7
Cat. No. B1405533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-benzothiophene-2-carbohydrazide
CAS1171927-51-7
Molecular FormulaC9H7BrN2OS
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)SC(=C2)C(=O)NN
InChIInChI=1S/C9H7BrN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)
InChIKeyRXTOVYNICYAXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-benzothiophene-2-carbohydrazide Identity & Specifications


7-Bromo-1-benzothiophene-2-carbohydrazide (CAS 1171927-51-7) is a heterocyclic building block characterized by a benzothiophene core with a bromo substituent at the 7-position and a reactive carbohydrazide group at the 2-position . With a molecular weight of 271.13 g/mol and a chemical formula of C9H7BrN2OS , this solid compound is commercially available from multiple suppliers with a typical purity of ≥95% . The compound is intended strictly for research and development use, including medicinal chemistry and chemical biology applications . The presence of the bromine atom enables participation in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the carbohydrazide moiety serves as a versatile handle for condensation reactions to generate Schiff bases, hydrazones, and heterocyclic derivatives [1].

Cross-coupling handle Aryl bromide at 7-position enables Suzuki-Miyaura and Buchwald-Hartwig derivatizations.
Hydrazide condensation Carbohydrazide group supports Schiff base, hydrazone, and heterocycle formation.
Research-grade supply Multi-vendor availability with purity options supports medicinal chemistry workflows.

7-Bromo vs. 5-Bromo and Unsubstituted Analogs


Within the benzothiophene-2-carbohydrazide class, substitution position critically determines both chemical reactivity and biological profile . The 7-bromo substitution in the target compound alters the electron density of the aromatic system and modifies the steric environment around the reactive bromine site, which directly impacts cross-coupling efficiency and regioselectivity in subsequent derivatizations compared to the 5-bromo isomer (CAS 886360-90-3) or the unsubstituted benzothiophene-2-carbohydrazide (CAS 175135-07-6) . Furthermore, the distinct substitution pattern influences the compound's lipophilicity and molecular recognition properties, as evidenced by computational predictions showing a lower LogP for the 7-bromo isomer (2.2673) versus the 5-bromo analog (3.54240) . For research programs requiring a specific bromine placement for structure-activity relationship (SAR) studies or targeted synthesis, substituting a regioisomer introduces uncontrolled variables that can invalidate downstream results. The following evidence quantifies these differences.

Reactivity
Bromine position (7- vs. 5-) alters electron density and steric environment, potentially shifting cross-coupling efficiency and regioselectivity.
Lipophilicity
Predicted LogP differs by >1 unit between 7-bromo and 5-bromo regioisomers; this may lead to divergent solubility, protein binding, or assay behavior.
SAR validity
Regioisomer substitution introduces uncontrolled variables; 5-bromo or unsubstituted analogs cannot directly replace the 7-bromo isomer in SAR programs.

7-Bromo vs. Analogs: Quantitative Evidence


Lipophilicity & ADME: 7-Bromo vs. 5-Bromo

The lipophilicity of 7-Bromo-1-benzothiophene-2-carbohydrazide (LogP = 2.2673) is 36% lower than that of its 5-bromo regioisomer (LogP = 3.54240) . This difference in predicted partition coefficient indicates that the 7-bromo derivative is significantly more hydrophilic, which can translate to improved aqueous solubility and potentially altered membrane permeability characteristics .

Lipophilicity (LogP)
Data to verify
7-Bromo: LogP 2.27
5-Bromo: LogP 3.54
ΔLogP = -1.28 (36% lower)
Supports solvent-partitioning and ADME prediction review.
In silico predicted values; experimental LogP may differ. Cross-study comparable context.
Medicinal Chemistry ADME Prediction Structure-Activity Relationship (SAR)

Antimycobacterial Activity Profile

In studies evaluating benzothiophene-2-carbohydrazide derivatives against Mycobacterium tuberculosis, the 7-bromo substituted compound exhibited a Minimum Inhibitory Concentration (MIC) range of 0.91–2.83 μg/mL against both active and dormant MTB strains . While direct comparator data for the 5-bromo isomer in the same assay is not available in non-excluded sources, class-level inference suggests that bromine substitution at the 7-position contributes to this promising antitubercular activity, positioning the compound as a viable scaffold for further optimization in anti-TB drug discovery programs [1].

Antimycobacterial MIC
Class-level
MIC = 0.91–2.83 µg/mL (M. tuberculosis)
Reported antimicrobial screening context.
Class-level inference; direct comparator data not available. Below 10 µg/mL hit threshold.
Antimicrobial Drug Discovery Tuberculosis Research SAR Studies

Vendor Availability & Purity

A comparative analysis of commercial availability reveals that 7-Bromo-1-benzothiophene-2-carbohydrazide is stocked by multiple established vendors with consistent purity specifications [1]. In contrast, the 5-bromo isomer (CAS 886360-90-3) shows more limited commercial availability and less consistent pricing transparency [2]. The 7-bromo compound is offered with purity levels of 95% (AKSci) , 95+% (CymitQuimica) , and ≥98% (ChemScene) , providing researchers with quality options and enabling verification via Certificate of Analysis (COA).

Vendor Availability
Head-to-head
7-Bromo: 5+ suppliers, purity 95–98%+
5-Bromo: <3 active sources, purity ~95%
Supports multi-vendor procurement and supply stability.
Market analysis 2025–2026; purity verified via COA. 5-bromo sourcing may present gaps.
Chemical Procurement Sourcing Strategy Quality Control

7-Bromo Optimal Use Cases


Anti-Tubercular Lead Optimization

Given the observed MIC range of 0.91–2.83 μg/mL against M. tuberculosis , 7-Bromo-1-benzothiophene-2-carbohydrazide serves as a validated starting scaffold for anti-TB drug discovery programs. Researchers can leverage the bromine at the 7-position for structure-activity relationship (SAR) expansion via cross-coupling reactions to install diverse aryl or heteroaryl groups, while the carbohydrazide moiety can be further derivatized to generate hydrazone libraries for potency improvement [1].

Chemical Biology Probe Synthesis

The lower predicted LogP (2.2673) of the 7-bromo isomer relative to the 5-bromo analog (LogP 3.54240) suggests improved aqueous compatibility, making it a preferred choice for generating probe molecules intended for cellular assays or biophysical studies where solubility is a critical parameter. The compound's dual functional groups (bromine and hydrazide) enable modular construction of diverse chemical probes for target identification and validation.

Cross-Coupling Protocol Development

The 7-bromo substitution provides a well-defined handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. Method development chemists can utilize this compound as a standardized substrate to optimize reaction conditions, evaluate new catalysts, or generate focused libraries of benzothiophene derivatives, benefiting from its commercial availability and consistent purity (95–98%) .

Regioisomer-Specific SAR Studies

In drug discovery programs where the benzothiophene core is a privileged scaffold, comparing the biological activity of 7-bromo and 5-bromo regioisomers is essential for mapping the pharmacophore . The distinct LogP values and predicted ADME properties of the 7-bromo isomer provide a clear rationale for its inclusion in lead optimization panels aimed at improving drug-like properties while maintaining target engagement.

Application
Selection Property
Validation Focus
Antitubercular hit-to-lead studies
7-Bromo handle for SAR expansion
MIC endpoint and target-engagement assays
Chemical biology probe synthesis
Lower predicted LogP supports aqueous compatibility
Solubility and probe stability in assay media
Cross-coupling protocol development
Well-defined aryl bromide substrate
Reaction yield and regioselectivity optimization
Regioisomer-specific SAR panels
Distinct LogP and reactivity vs. 5-bromo isomer
Comparative biological assay response

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